Cas no 1696404-06-4 (4-(3-methoxypyridin-2-yl)butan-2-one)

4-(3-Methoxypyridin-2-yl)butan-2-one is a versatile intermediate in organic synthesis, characterized by its methoxypyridine and ketone functional groups. This compound is particularly valuable in pharmaceutical and agrochemical research due to its role as a building block for more complex molecules. The methoxy group enhances solubility and reactivity, while the pyridine moiety contributes to its potential as a ligand or pharmacophore. Its well-defined structure and stability under standard conditions make it suitable for use in multi-step synthetic routes. The compound is typically handled under controlled conditions to ensure purity and consistency in downstream applications.
4-(3-methoxypyridin-2-yl)butan-2-one structure
1696404-06-4 structure
Product name:4-(3-methoxypyridin-2-yl)butan-2-one
CAS No:1696404-06-4
MF:C10H13NO2
MW:179.215722799301
CID:6206167
PubChem ID:108210576

4-(3-methoxypyridin-2-yl)butan-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(3-methoxypyridin-2-yl)butan-2-one
    • 1696404-06-4
    • EN300-1841299
    • Inchi: 1S/C10H13NO2/c1-8(12)5-6-9-10(13-2)4-3-7-11-9/h3-4,7H,5-6H2,1-2H3
    • InChI Key: SBXIFFDHLNLCFB-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CN=C1CCC(C)=O

Computed Properties

  • Exact Mass: 179.094628657g/mol
  • Monoisotopic Mass: 179.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.2Ų
  • XLogP3: 0.8

4-(3-methoxypyridin-2-yl)butan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1841299-2.5g
4-(3-methoxypyridin-2-yl)butan-2-one
1696404-06-4
2.5g
$1509.0 2023-09-19
Enamine
EN300-1841299-0.1g
4-(3-methoxypyridin-2-yl)butan-2-one
1696404-06-4
0.1g
$678.0 2023-09-19
Enamine
EN300-1841299-1.0g
4-(3-methoxypyridin-2-yl)butan-2-one
1696404-06-4
1g
$1371.0 2023-06-03
Enamine
EN300-1841299-5.0g
4-(3-methoxypyridin-2-yl)butan-2-one
1696404-06-4
5g
$3977.0 2023-06-03
Enamine
EN300-1841299-0.05g
4-(3-methoxypyridin-2-yl)butan-2-one
1696404-06-4
0.05g
$647.0 2023-09-19
Enamine
EN300-1841299-0.5g
4-(3-methoxypyridin-2-yl)butan-2-one
1696404-06-4
0.5g
$739.0 2023-09-19
Enamine
EN300-1841299-10.0g
4-(3-methoxypyridin-2-yl)butan-2-one
1696404-06-4
10g
$5897.0 2023-06-03
Enamine
EN300-1841299-5g
4-(3-methoxypyridin-2-yl)butan-2-one
1696404-06-4
5g
$2235.0 2023-09-19
Enamine
EN300-1841299-10g
4-(3-methoxypyridin-2-yl)butan-2-one
1696404-06-4
10g
$3315.0 2023-09-19
Enamine
EN300-1841299-0.25g
4-(3-methoxypyridin-2-yl)butan-2-one
1696404-06-4
0.25g
$708.0 2023-09-19

4-(3-methoxypyridin-2-yl)butan-2-one Related Literature

Additional information on 4-(3-methoxypyridin-2-yl)butan-2-one

Introduction to 4-(3-methoxypyridin-2-yl)butan-2-one (CAS No. 1696404-06-4)

4-(3-methoxypyridin-2-yl)butan-2-one, also known by its CAS registry number 1696404-06-4, is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and material sciences. This compound has garnered attention due to its unique structural features and promising biological activities. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and potential uses.

The molecular structure of 4-(3-methoxypyridin-2-yl)butan-2-one consists of a pyridine ring substituted with a methoxy group at the 3-position and a butanone moiety at the 2-position. This combination imparts the molecule with both aromatic and ketonic functionalities, making it a valuable building block in organic synthesis. The compound's ability to participate in various chemical reactions, such as nucleophilic additions and condensations, has been extensively explored in recent studies.

One of the most notable aspects of 1696404-06-4 is its pharmacological profile. Research conducted over the past few years has revealed its potential as an anti-inflammatory agent. Studies published in reputable journals have demonstrated that this compound exhibits significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. Additionally, its ability to modulate other inflammatory mediators has positioned it as a promising candidate for drug development.

Another area where 4-(3-methoxypyridin-2-yl)butan-2-one has shown remarkable potential is in the field of agrochemistry. Recent investigations have highlighted its role as a plant growth regulator. By influencing hormone signaling pathways in plants, this compound can enhance crop yield and stress tolerance. Field trials conducted under controlled conditions have shown promising results, suggesting that it could be a sustainable alternative to conventional pesticides and growth enhancers.

The synthesis of CAS No. 1696404-06-4 has also been optimized in recent years. Traditional methods involved multi-step processes with low yields, but advancements in catalytic chemistry have enabled more efficient routes. For instance, the use of transition metal catalysts has facilitated one-pot syntheses, reducing production costs and environmental impact. These improvements align with the growing demand for green chemistry practices in the pharmaceutical and chemical industries.

In terms of material science applications, 1696404-06-based polymers have exhibited unique thermal and mechanical properties. Researchers have explored their use in high-performance materials for aerospace and automotive industries. The compound's ability to form stable polymer networks under varying conditions has been particularly advantageous in these applications.

Looking ahead, the future of 4-(3-methoxypyridin-2-yl)butanone seems bright as ongoing studies continue to uncover new facets of its utility. Collaborative efforts between academia and industry are expected to drive further innovations, particularly in drug delivery systems and advanced materials development.

In conclusion, 1696404-based compounds represent a valuable asset across multiple scientific domains. Their diverse applications, coupled with continuous advancements in synthesis and application techniques, underscore their importance in modern research and development.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.